molecular formula C5H2F2N2O2 B1322118 2,3-Difluoro-5-nitropyridine CAS No. 954219-68-2

2,3-Difluoro-5-nitropyridine

Cat. No.: B1322118
CAS No.: 954219-68-2
M. Wt: 160.08 g/mol
InChI Key: YJBQJGQRNAZQPG-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2,3-difluoro-5-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F2N2O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBQJGQRNAZQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624536
Record name 2,3-Difluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954219-68-2
Record name 2,3-Difluoro-5-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoro-5-nitropyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-nitropyridine typically involves the fluorination of nitropyridine derivatives. One common method is the reaction of 2-amino-5-nitropyridine with hydrofluoric acid, followed by diazotization and subsequent fluorination . Another approach involves the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The process is optimized to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 2,3-Difluoro-5-nitropyridine is primarily influenced by the presence of the fluorine atoms and the nitro group. The electron-withdrawing nature of these substituents affects the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with this compound, differing in substituent positions or functional groups:

Compound Name Molecular Formula Substituent Positions Molecular Weight (g/mol) CAS Number Purity Main Applications
This compound C₅H₂F₂N₂O₂ 2-F, 3-F, 5-NO₂ 160.08 954219-68-2 97% Pharmaceuticals, agrochemicals
2,4-Difluoro-5-nitropyridine C₅H₂F₂N₂O₂ 2-F, 4-F, 5-NO₂ 160.08 60186-15-4 95% Agrochemical intermediates
2,6-Difluoro-3-nitropyridin-4-amine C₅H₃F₂N₃O₂ 2-F, 6-F, 3-NO₂, 4-NH₂ 187.10 60186-20-1 95% Drug discovery (amine-directed synthesis)
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂ 2-Cl, 5-NO₂ 158.54 4548-45-2 ≥95% Pharmaceuticals, dyes
2,3-Difluoro-4-nitropyridine C₅H₂F₂N₂O₂ 2-F, 3-F, 4-NO₂ 160.08 1782505-98-9 95% Experimental intermediates

Comparative Analysis

Reactivity and Electronic Effects
  • Nitro Group Position : The nitro group at position 5 in this compound directs electrophilic substitution to the 4-position, whereas nitro at position 4 (e.g., 2,3-Difluoro-4-nitropyridine) alters regioselectivity .
  • Fluorine vs. Chlorine : Compared to 2-Chloro-5-nitropyridine, the fluorine substituents in this compound provide stronger electron-withdrawing effects, increasing ring deactivation but improving stability under harsh reaction conditions .

Research Findings and Industrial Relevance

  • Patent Applications : this compound is cited in European patents for synthesizing complex spirocyclic compounds with antitumor activity, leveraging its nitro group for sequential functionalization .
  • Market Availability : While some suppliers list it as discontinued (e.g., CymitQuimica), others like Combi-Blocks and Fluoropharm Co. maintain production at 97% purity, reflecting demand in niche pharmaceutical applications .

Biological Activity

2,3-Difluoro-5-nitropyridine (DFNP) is a fluorinated pyridine derivative with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with DFNP, including its mechanisms of action, biochemical properties, and relevant case studies.

  • Molecular Formula: C5_5H2_2F2_2N2_2O2_2
  • Molecular Weight: 160.08 g/mol
  • CAS Number: 954219-68-2

DFNP is characterized by the presence of two fluorine atoms and a nitro group attached to the pyridine ring, which influences its reactivity and biological interactions.

DFNP exhibits a variety of biological activities, primarily through the following mechanisms:

  • Antimicrobial Activity:
    • DFNP has shown promising antimicrobial properties against various bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key enzymes involved in bacterial metabolism.
  • Anticancer Properties:
    • Research indicates that DFNP can modulate cell signaling pathways associated with cancer progression. It has been observed to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins . In vitro studies have demonstrated that DFNP exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50_{50} values indicating significant potency .
  • Enzyme Inhibition:
    • DFNP acts as a substrate for various enzymes, facilitating nucleophilic aromatic substitution reactions. It has been reported to inhibit specific enzymes involved in metabolic pathways, thereby impacting cellular functions such as proliferation and differentiation .

The biochemical properties of DFNP are crucial for understanding its biological activity:

  • Cellular Effects:
    DFNP influences cellular metabolism and gene expression, affecting processes such as cell growth and differentiation. Studies have shown that it can modulate signaling pathways critical for tumor growth .
  • Metabolic Pathways:
    DFNP undergoes metabolic transformations mediated by specific enzymes, leading to the formation of various metabolites that may also possess biological activity .

Case Study 1: Anticancer Activity

A study evaluating the anticancer effects of DFNP on human breast cancer cells (MCF7) reported an IC50_{50} value of approximately 13.73 µM. The compound was found to significantly reduce cell viability and induce apoptosis through activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, DFNP demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to interference with bacterial DNA replication processes.

Data Table: Biological Activity Summary

Biological ActivityTarget Cells/OrganismsIC50_{50} ValueMechanism of Action
AnticancerMCF713.73 µMApoptosis induction
AnticancerA54911.46 µMCell cycle arrest
AntimicrobialVarious BacteriaVariesDisruption of cell wall synthesis

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,3-difluoro-5-nitropyridine, and how do reaction conditions influence yield?

  • Methodology : The synthesis of nitro-substituted pyridines often involves nitration of fluorinated precursors under controlled conditions. For example, analogous compounds like 2-chloro-5-nitropyridine are synthesized via nitration using mixed acids (HNO₃/H₂SO₄) at 0–5°C to minimize decomposition . For this compound, halogen-directed nitration (e.g., using fuming nitric acid) in non-polar solvents (e.g., dichloromethane) could enhance regioselectivity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the compound’s sensitivity to heat and moisture .
  • Data Consideration : Monitor reaction progress using TLC (Rf ~0.3 in 3:1 hexane:EtOAc) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Typical yields range from 40–60% due to competing side reactions (e.g., over-nitration or ring oxidation) .

Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from its structural isomers?

  • Methodology :

  • ¹⁹F NMR : The two fluorine atoms at positions 2 and 3 produce distinct coupling patterns. For example, F-2 and F-3 show coupling constants (J₃-F-F ≈ 15–20 Hz) due to vicinal fluorines, whereas meta-substituted isomers lack this splitting .
  • IR Spectroscopy : The nitro group (NO₂) exhibits asymmetric and symmetric stretching vibrations at ~1520 cm⁻¹ and ~1350 cm⁻¹. Fluorine substitution reduces electron density on the ring, shifting these peaks compared to non-fluorinated analogs .
    • Validation : Compare spectral data with computational predictions (e.g., DFT-calculated NMR chemical shifts using B3LYP/6-311+G(d,p) basis set) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Risk Mitigation :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 masks) is required during powder handling to avoid inhalation of irritants .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and avoid aqueous cleanup to prevent exothermic decomposition. Ventilate the area to disperse toxic fumes (e.g., NOₓ) .
    • Storage : Store in amber glass vials at 2–8°C under inert gas (argon) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How do fluorine and nitro substituents affect the electronic properties and reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

  • Mechanistic Insight :

  • Fluorine’s strong electron-withdrawing effect activates the pyridine ring at positions para and meta to substituents, directing nucleophiles (e.g., amines) to position 4 or 5. The nitro group further enhances electrophilicity at position 4 via resonance withdrawal .
  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor SNAr kinetics in DMF at varying temperatures (25–60°C). Activation energy (Eₐ) calculations reveal rate-limiting steps (e.g., Meisenheimer complex formation) .
    • Computational Support : DFT studies (e.g., M06-2X/def2-TZVP) can map transition states and charge distribution to rationalize regioselectivity .

Q. What strategies minimize byproduct formation during cross-coupling reactions involving this compound?

  • Catalytic Optimization :

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalyst systems with Cs₂CO₃ as a base in toluene at 100°C. This reduces β-hydride elimination byproducts .
  • Suzuki-Miyaura Coupling : Employ fluorinated boronic esters (e.g., aryl-Bpin) with Pd(PPh₃)₄/K₃PO₄ in THF/water (3:1) to enhance solubility and reduce homocoupling .
    • Byproduct Analysis : LC-MS and GC-MS can identify common impurities (e.g., dehalogenated or reduced derivatives). Optimize reaction time (<12 hrs) to prevent over-reaction .

Q. How can density functional theory (DFT) predict the thermal stability and decomposition pathways of this compound?

  • Computational Workflow :

  • Model decomposition pathways (e.g., nitro group reduction or ring-opening) using Gaussian 16 with B3LYP-D3/6-311++G(d,p). Calculate bond dissociation energies (BDEs) for C–NO₂ (~200–220 kJ/mol) to assess thermal sensitivity .
  • Compare with experimental TGA/DSC Decomposition onset temperatures typically occur at ~150°C, releasing NOₓ and HF gases .

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